Bifenazate

Catalog No.
S521222
CAS No.
149877-41-8
M.F
C17H20N2O3
M. Wt
300.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bifenazate

CAS Number

149877-41-8

Product Name

Bifenazate

IUPAC Name

propan-2-yl N-(2-methoxy-5-phenylanilino)carbamate

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

InChI

InChI=1S/C17H20N2O3/c1-12(2)22-17(20)19-18-15-11-14(9-10-16(15)21-3)13-7-5-4-6-8-13/h4-12,18H,1-3H3,(H,19,20)

InChI Key

VHLKTXFWDRXILV-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)NNC1=C(C=CC(=C1)C2=CC=CC=C2)OC

Solubility

In water, 3.76 mg/L at 20 °C
In water, 2.06 mg/L at 20 °C, unspecified pH
In acetonitrile = 0.0956 mg/L, ethyl acetate = 0.102 mg/L, methanol =0.0447 mg/L, toluene = 0.0247 mg/L, hexane = 0.232X10-3 mg/L at 25 °C

Synonyms

Bifenazate;

Canonical SMILES

CC(C)OC(=O)NNC1=C(C=CC(=C1)C2=CC=CC=C2)OC

Description

The exact mass of the compound Bifenazate is 300.1474 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.25e-05 min water, 3.76 mg/l at 20 °cin water, 2.06 mg/l at 20 °c, unspecified phin acetonitrile = 0.0956 mg/l, ethyl acetate = 0.102 mg/l, methanol =0.0447 mg/l, toluene = 0.0247 mg/l, hexane = 0.232x10-3 mg/l at 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. It belongs to the ontological category of carboxylic ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Mode of Action

One key area of scientific research on Bifenazate focuses on understanding its mode of action. Bifenazate belongs to the class of acaricides and insecticides known as Diphenylacetamides. Research suggests that Bifenazate disrupts mitochondrial electron transport in pest cells []. This process hinders the production of ATP, the cell's primary energy source, ultimately leading to pest death []. Understanding this mechanism allows researchers to develop strategies to manage pest resistance and design new acaricides and insecticides with similar modes of action.

Efficacy against Specific Pests

Another area of scientific research explores Bifenazate's effectiveness against specific pests. Studies have demonstrated its efficacy against a broad range of mite species, including twospotted spider mites, citrus red mites, and broad mites [, ]. Additionally, research shows promise in using Bifenazate to control certain insect pests, such as thrips and whiteflies []. These studies provide valuable data for pest control professionals and growers, allowing them to make informed decisions about using Bifenazate in their integrated pest management (IPM) programs.

Bifenazate is a selective acaricide and insecticide belonging to the carbazate class. Its chemical name is hydrazinecarboxylic acid, 2-(4-methoxy-[1,1-biphenyl]-3-yl), 1-methylethyl ester, and it has a molecular formula of C17H20N2O3 with a molecular weight of 300.36 g/mol. Registered for agricultural use since 1999, Bifenazate is primarily utilized for controlling mite pests in various crops, including greenhouse and ornamental plants .

The compound’s mode of action involves blocking or closing gamma-aminobutyric acid (GABA)-activated chloride channels in susceptible pests, leading to over-excitation of their peripheral nervous systems . Due to its specific targeting mechanism, Bifenazate is considered an important tool in integrated pest management strategies.

  • Bifenazate acts as a selective acaricidal agent by interfering with mite sodium channels, disrupting their nerve impulses [].
  • This specific mode of action helps target mites while minimizing effects on beneficial insects [].
  • Bifenazate is considered slightly toxic to humans through oral exposure (Category III) [].
  • It can cause skin and eye irritation, so proper personal protective equipment is crucial during handling [].
  • Bifenazate is considered moderately toxic to some aquatic organisms and beneficial insects [].

Please Note:

  • This analysis focuses on scientific research aspects of Bifenazate.
  • Safety information is included but does not constitute exhaustive safety instructions.
  • Always refer to official regulations and safety data sheets (SDS) for proper handling procedures.
, particularly degradation processes in environmental conditions. In aqueous environments, it degrades through hydrolysis and photolysis. The half-life of Bifenazate in neutral water is approximately 7.7 hours under hydrolysis and about 16 hours under direct sunlight . The major degradation products include diazenecarboxylic acid and several methoxy-substituted biphenyl derivatives .

In soil, Bifenazate exhibits rapid degradation with a half-life of around 7.2 hours in aerobic conditions. Its degradation pathways are influenced by factors such as pH and the presence of light .

The synthesis of Bifenazate typically involves the reaction of hydrazine derivatives with carboxylic acids or their esters. Specific synthetic routes may vary among manufacturers but generally include:

  • Formation of Hydrazine Derivative: Reacting hydrazine with appropriate carbonyl compounds.
  • Esterification: Condensing the hydrazine derivative with a substituted biphenyl carboxylic acid under acidic conditions to form the final product.

Detailed methodologies can vary based on specific industrial practices but maintain these core steps for effective synthesis.

Bifenazate is primarily used in agriculture for controlling mite populations on various crops, including:

  • Greenhouse ornamentals
  • Shadehouse plants
  • Nursery crops
  • Field-grown vegetables

Its effectiveness against specific mite species makes it a valuable component in pest management programs aimed at minimizing chemical residues while maintaining crop health .

Studies have shown that Bifenazate can interact with other pesticides when used in tank mixtures. Compatibility assessments are recommended prior to application to ensure efficacy and minimize adverse effects on both target and non-target organisms . Additionally, Bifenazate's impact on beneficial predatory species has been documented, highlighting its potential role in integrated pest management strategies where biological control agents are employed alongside chemical treatments.

Bifenazate shares structural similarities with several other compounds used in agriculture. Below is a comparison highlighting its uniqueness:

Compound NameChemical ClassMode of ActionToxicity Profile
AbamectinAvermectinActivates glutamate-gated chloride channelsModerate to high toxicity
FenpyroximatePyridazinoneInhibits mitochondrial respirationModerate toxicity
SpinosadSpinosynActivates nicotinic acetylcholine receptorsLow toxicity
AcrinathrinPyrethroidDisrupts sodium channel functionModerate toxicity

Bifenazate is unique due to its specific targeting of GABA receptors compared to others that may affect different neurotransmitter systems or cellular functions. This specificity may contribute to its lower toxicity profile for non-target organisms while effectively controlling pest populations.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

White solid; [Merck Index] White crystalline solid; [MSDSonline]

Color/Form

White crystals
Beige crystalline solid (technical grade)

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

300.14739250 g/mol

Monoisotopic Mass

300.14739250 g/mol

Boiling Point

Decomposes at 240 °C

Heavy Atom Count

22

Density

1.31 g/cu cm at 25 °C

LogP

log Kow = 3.4 at 25 °C, pH 7

Odor

Odorless
Slight aromatic /Technical bifenazate/

Appearance

Solid powder

Melting Point

123-125 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

24Z9QW0505

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Bifenazate is a white or beige crystalline solid. It is odorless or has a slight odor. Bifenazate is moderately soluble in water. USE: Bifenazate is an insecticide. It is primarily used in greenhouses and nurseries. EXPOSURE: Workers that use bifenazate may breathe in mists or have direct skin contact. The general population may have been exposed by consumption of foods containing bifenazate residues. Bifenazate released to air will be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move slowly through soil. It will be broken down slowly by microorganisms, and is expected to build up in fish. RISK: Data on the potential for bifenazate to produce toxic effects in humans were not available. Bifenazate is not a skin irritant and is a minimal eye irritant in laboratory animals. Minimal to no toxicity was observed in laboratory animals that breathed, ingested, or had direct skin contact with bifenazate for a short period. Changes in the blood, mild liver toxicity, and decreased body weight were observed in laboratory animals fed moderate levels of bifenazate overtime. Changes in the blood and decreased body weight were also observed in laboratory animals following repeated skin exposure to high doses of bifenazate. No evidence of abortion of birth defects were observed in laboratory animals exposed to bifenazate during pregnancy. Data on the potential for bifenazate to cause infertility were not available. Data on the potential for bifenazate to cause cancer in laboratory animals were not available. The potential for bifenazate to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

0.00000008 [mmHg]
7.5X10-8 mm Hg at 25 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

149877-41-8

Absorption Distribution and Excretion

Sprague-Dawley Crl:CD/BR rats of both sexes were dosed with either 10 or 1,000 mg/kg of [(14)C] ... /bifenazate/ ... (radiochemical purity: >98%, specific activity: 34.4 mCi/mmol, label on the aromatic ring, /bifenazate/... (unlabeled ... purity: 99.6%) by oral gavage. In the Distribution, Metabolism and Excretion study, 5 animals/sex/group were dosed and urine and feces were collected for 7 days. In the Biliary study, 3 animals/sex/group with cannulated bile ducts were dosed and urine, feces and bile were collected for 72 hrs. The Pilot Pharmacokinetic and Pharmacokinetic studies were performed in which 3 animals/sex/group and 5 animals/sex/group, respectively, were dosed. In the pilot study, urine and feces were collected for 4 days and blood samples were collected via a jugular cannula for 72 hrs. In the main study, urine and blood were collected for 4 days from the animals in the 10 mg/kg treatment group. In the 1,000 mg/kg group, urine, feces and blood were collected for 7 days. In the Tissue Distribution study, 9 animals/sex/group were dosed. In the 10 mg/kg group, 3 animals/sex/time point were serially euthanized at 6, 24 and 48 hrs after dosing. In the 1,000 mg/kg group, 3 animals/sex/time point were euthanized at 18, 42 and 72 hrs post-dose. Urine and feces were collected at designated intervals. Tissue samples from Distribution, Metabolism and Excretion study and the Tissue Distribution study were processed for the presence of radiolabel. Radiolabeled materials were isolated from the urine and feces derived from the Distribution, Metabolism and Excretion and the Biliary studies and structurally analyzed for a metabolic profile. The predominant route of excretion for both doses was via the feces. For the 10 mg/kg group, 66% of the administered dose (AD) was recovered in the feces with 75-82% of that total excreted in the first 24 hrs. Radiolabel recovered in the urine and cage wash constituted 27-29% of the AD after 7 days. For the 1,000 mg/kg treatment group, the % of AD recovered in the feces up to 7 days post-dose was 82% with 46-57% of that total recovered in the first 24 hrs. The % of AD isolated in the urine and cage wash was 10-15%. The Biliary study demonstrated that the bile was a significant pathway for excretion by the 10 mg/kg treatment group with 69-74% of the administered dose recovered in the bile up to 72 hrs after dosing. In contrast, for the high dose group, 21-26% of the dose was isolated in the bile by 72 hrs. Recovery in the feces of the 10 mg/kg group was limited to 7-8% of the AD as compared to 56-64% of the AD for the 1,000 mg/kg group. A significant fraction of the AD for the high dose group was not being absorbed. The following pharmacokinetic parameters were derived: tmax, 5 and 6 hrs and 18- 24 hrs for males and females of the 10 mg/kg and 1,000 mg/kg groups, respectively, Cmax, 6.4 and 5.6 ug equiv./g and 119 and 71 ug equiv./g for the males and females in the 10 mg/kg and 1,000 mg/kg groups, respectively, and t1/2, 11.5 and 13.3 hrs and 12 and 15.6 hrs for males and females in the low and high dose groups, respectively. In the Tissue Distribution study, among the 10 mg/kg animals, maximal residue levels were noted at 6 hrs with none of the radiolabel being sequestered in any of the tissues. In the 1,000 mg/kg group, maximal residue levels were noted in a majority of the tissues at 18 hrs post-dose for the males and 42 hrs post-dose for the females. For some of the organs, appreciable levels of radiolabel were still evident at 7 days (e.g., spleen, red blood cell, liver, and kidney). Analysis of the radiolabeled moieties recovered in the feces revealed a number of modifications of the parent cmpd. Hydrazine oxidation, demethylation, ring hydroxylation, separation into biphenyl and hydrazinecarboxylic acid moieties and conjugation with glucuronic acid or sulfate. For the 10 mg/kg group, identified moieties extracted from the feces constituted 39% of the AD. The predominant compounds were ... /bifenazate/ glucuronide (6.3-8.9% of AD), ... /bifenazate/ (4.8-7.2% of AD) and ... biphenyl, 4-hydroxy (5.5-7.1% of AD). In contrast, for the 1,000 mg/kg group, the parent cmpd which was recovered in the feces constituted 48-61% of the AD. /Bifenazate/... glucuronide constituted 4.7-5.6% of the AD ... Overall, the test material was well absorbed at the low dose, metabolized and conjugated before being excreted in the bile. At the high dose level, a much lower % of the dose was absorbed.

Metabolism Metabolites

Sprague-Dawley Crl:CD/BR rats of both sexes were dosed with either 10 or 1,000 mg/kg of [(14)C] ... /bifenazate/ ( ... radiochemical purity: >98%, specific activity: 34.4 mCi/mmol, label on the aromatic ring, ... /bifenazate/ (unlabeled ... purity: 99.6%) by oral gavage. ... Analysis of the radiolabeled moieties recovered in the feces revealed a number of modifications of the parent cmpd. Hydrazine oxidation, demethylation, ring hydroxylation, separation into biphenyl and hydrazinecarboxylic acid moieties and conjugation with glucuronic acid or sulfate. For the 10 mg/kg group, identified moieties extracted from the feces constituted 39% of the administered dose (AD). The predominant compounds were ... /bifenazate/ glucuronide (6.3-8.9% of AD), ... /bifenazate/ (4.8-7.2% of AD) and ... biphenyl, 4-hydroxy (5.5-7.1% of AD). In contrast, for the 1,000 mg/kg group, the parent cmpd which was recovered in the feces constituted 48-61% of the AD. ... /Bifenazate/ glucuronide constituted 4.7-5.6% of the AD. The primary moieties recovered in the urine were conjugates of ... p, p-biphenol or sulfates of ... /p, p'-biphenol/ and ... /biohenyl, 4-hydroxy/. The total of these cmpds constituted 19-21% of the administered dose for the 10 mg/kg group and 6-7% of the administered dose for the 1,000 mg/kg group. Major metabolites identified in the bile were ... /biphenyl, 4-hydroxy/ (17-20% of AD in the 10 mg/kg group and 2.1-2.5% of the AD in the 1,000 mg/kg group), ... biphenyl, 4-hydroxy, 4-methoxy (17-19% of the AD in the 10 mg/kg and 2.8% of the AD in the 1,000 mg/kg group) and ... /bifenazate/ glucuronide (9-12% of the AD in the 10 mg/kg and 9-13% of the AD in the 1,000 mg/kg group).

Wikipedia

Bifenazate

Biological Half Life

Sprague-Dawley Crl:CD/BR rats of both sexes were dosed with either 10 or 1,000 mg/kg of [(14)C] ... /bifenazate/ ... (radiochemical purity: >98%, specific activity: 34.4 mCi/mmol, label on the aromatic ring, /bifenazate/ ... (unlabeled ... purity: 99.6%) by oral gavage. ... The following pharmacokinetic parameters were derived: tmax, 5 and 6 hrs and 18-24 hrs for males and females of the 10 mg/kg and 1,000 mg/kg groups, respectively, Cmax, 6.4 and 5.6 ug equiv./g and 119 and 71 ug equiv./g for the males and females in the 10 mg/kg and 1,000 mg/kg groups, respectively, and t1/2, 11.5 and 13.3 hrs and 12 and 15.6 hrs for males and females in the low and high dose groups, respectively.

Use Classification

Agrochemicals -> Pesticides
Acaricides, Insecticides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Bifenazate can be prepared by Lewis acid-catalyzed electrophilic aromatic substitution of 4-methoxybiphenyl with diisopropyl azodicarboxylate yielding hydrazine dicarboxylate, which is then transformed into the compound desired by a decarboxylation reaction.
Preparation: M. A. Dekeyser, P. T. McDonald, World Intellectual Property Organization patent 9310083; eidem, United States of America patent 5367093 (1993, 1994 both to Uniroyal).

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Bifenazate as unlikely to present an acute hazard in normal use; Main Use: acaricide.

Analytic Laboratory Methods

An analytical method was developed for the determination of eleven agrochemicals [abamectin (as B1a), bifenazate, bifenthrin, carfentrazone-ethyl, cymoxanil, hexythiazox, imidacloprid, mefenoxam, pymetrozine, quinoxyfen, and trifloxystrobin] in dried hops. The method utilized polymeric and NH2 solid phase extraction (SPE) column cleanups and liquid chromatography with mass spectrometry (LC-MS/MS). Method validation and concurrent recoveries from untreated dried hops ranged from 71 to 126% for all compounds over three levels of fortification (0.10, 1.0, and 10.0 ppm). Commercially grown hop samples collected from several field sites had detectable residues of bifenazate, bifenthrin, hexythiazox, and quinoxyfen. The control sample used was free of contamination below the 0.050 ppm level for all agrochemicals of interest. The limit of quantitation and limit of detection for all compounds were 0.10 and 0.050 ppm, respectively.
The "modified excised leaf disc method" is based on leaf discs that fit tightly the bottom halves of 50-mm petri dishes. The bottom half of each petri dish is covered with wet cotton wool to prolong leaf freshness. The side wall of each bottom half has a small hole to allow the petiole of the leaf disc to protrude outside the petri dish. The top half of each petri dish has a 28-mm (diameter) window. For phytophagous mites the window is covered with a 40-um mesh Pecap polyester screen. Using this method it was possible to estimate the LC50 value of bifenazate to be 0.00413 g (AI)/L and the LC50 value of spirodiclofen to be 0.40050 g (AI)/L to the twospotted spider mite, Tetranychus urticae Koch (Acari: Tetranychidae). The method reduces losses due to escapees and allows observations to be made as long as 9 d after treatment.

Interactions

... The ability of well-known organophosphates and carbamates to inhibit the activation of bifenazate and thus compromise its acaricidal potential was tested. Esterase activity determined in vivo after pre-exposure of mites with organophosphates and carbamates revealed-depending on the compound-varying esterase inhibition nicely correlated with the ability of the individual compound to antagonise bifenazate action on mites. The findings illustrate that organophosphates and carbamates interfere with bifenazate efficacy, most probably by inhibiting carboxylesterases responsible for the activation of the pro-drug. As a result of the strong antagonism, mixtures of bifenazate with carbamates or organophosphates should not be used under field conditions. Moreover, there exists a real threat in repeatedly applying organophosphates and bifenazate. The present study again illustrates how important mode of action information is for the proper planning of resistance management strategies.

Dates

Modify: 2023-08-15
1: Liu R, Nyoike TW, Liburd OE. Evaluation of site-specific tactics using bifenazate and Neoseiulus californicus for management of Tetranychus urticae (Acari: Tetranychidae) in strawberries. Exp Appl Acarol. 2016 Oct;70(2):189-204. doi: 10.1007/s10493-016-0073-y. Epub 2016 Aug 8. PubMed PMID: 27502111.
2: Satheshkumar A, Senthurpandian VK, Shanmugaselvan VA. Dissipation kinetics of bifenazate in tea under tropical conditions. Food Chem. 2014 Feb 15;145:1092-6. doi: 10.1016/j.foodchem.2013.09.042. Epub 2013 Sep 14. PubMed PMID: 24128589.
3: Hiragaki S, Kobayashi T, Ochiai N, Toshima K, Dekeyser MA, Matsuda K, Takeda M. A novel action of highly specific acaricide; bifenazate as a synergist for a GABA-gated chloride channel of Tetranychus urticae [Acari: Tetranychidae]. Neurotoxicology. 2012 Jun;33(3):307-13. doi: 10.1016/j.neuro.2012.01.016. Epub 2012 Feb 6. PubMed PMID: 22330756.
4: Van Leeuwen T, Van Nieuwenhuyse P, Vanholme B, Dermauw W, Nauen R, Tirry L. Parallel evolution of cytochrome b mediated bifenazate resistance in the citrus red mite Panonychus citri. Insect Mol Biol. 2011 Feb;20(1):135-40. doi: 10.1111/j.1365-2583.2010.01040.x. Epub 2010 Aug 23. PubMed PMID: 20735493.
5: Khajehali J, Van Leeuwen T, Tirry L. Susceptibility of an organophosphate resistant strain of the two-spotted spider mite (Tetranychus urticae) to mixtures of bifenazate with organophosphate and carbamate insecticides. Exp Appl Acarol. 2009 Nov;49(3):185-92. doi: 10.1007/s10493-009-9261-3. Epub 2009 Mar 29. PubMed PMID: 19330529.
6: Van Nieuwenhuyse P, Van Leeuwen T, Khajehali J, Vanholme B, Tirry L. Mutations in the mitochondrial cytochrome b of Tetranychus urticae Koch (Acari: Tetranychidae) confer cross-resistance between bifenazate and acequinocyl. Pest Manag Sci. 2009 Apr;65(4):404-12. doi: 10.1002/ps.1705. PubMed PMID: 19165831.
7: Ochiai N, Mizuno M, Mimori N, Miyake T, Dekeyser M, Canlas LJ, Takeda M. Toxicity of bifenazate and its principal active metabolite, diazene, to Tetranychus urticae and Panonychus citri and their relative toxicity to the predaceous mites, Phytoseiulus persimilis and Neoseiulus californicus. Exp Appl Acarol. 2007;43(3):181-97. Epub 2007 Oct 31. PubMed PMID: 17972019.
8: Van Leeuwen T, Van Pottelberge S, Nauen R, Tirry L. Organophosphate insecticides and acaricides antagonise bifenazate toxicity through esterase inhibition in Tetranychus urticae. Pest Manag Sci. 2007 Dec;63(12):1172-7. PubMed PMID: 17880043.
9: Van Leeuwen T, Tirry L, Nauen R. Complete maternal inheritance of bifenazate resistance in Tetranychus urticae Koch (Acari: Tetranychidae) and its implications in mode of action considerations. Insect Biochem Mol Biol. 2006 Nov;36(11):869-77. Epub 2006 Sep 3. PubMed PMID: 17046600.
10: Rhodes EM, Liburd OE, Kelts C, Rondon SI, Francis RR. Comparison of single and combination treatments of Phytoseiulus persimilis, Neoseiulus californicus, and Acramite (bifenazate) for control of twospotted spider mites in strawberries. Exp Appl Acarol. 2006;39(3-4):213-25. Epub 2006 Jun 13. PubMed PMID: 16770685.

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